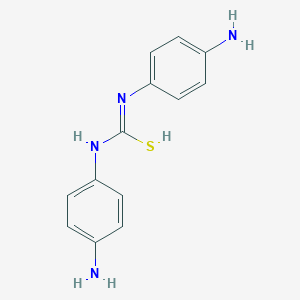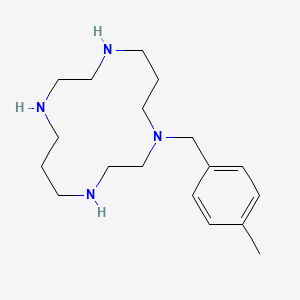![molecular formula C14H20N2O3 B8269757 Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate CAS No. 19811-52-0](/img/structure/B8269757.png)
Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate is a chemical compound that belongs to the family of tert-butyl carbamates. These compounds are often used in organic synthesis due to their protective group properties and their role in the formation of more complex molecules. The compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can be further modified to include various substituents, influencing the molecule’s reactivity and physical properties .
Méthodes De Préparation
The synthesis of tert-butyl 2-(benzylamino)-2-oxoethylcarbamate involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. One common method involves the reaction of tert-butyl N-hydroxycarbamate with aldehydes to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc)-protected nitrones. Another method includes the reaction of tert-butyl N-hydroxycarbamate with benzylamine under specific conditions to yield the desired product. Industrial production methods often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate undergoes a variety of chemical reactions, which are essential for its transformation into more complex molecules. These reactions include:
Nucleophilic substitutions: The compound can react with nucleophiles to form substituted products.
Reductions: The carbonyl group can be reduced to form alcohols.
Formation of Schiff bases: The compound can couple with aromatic aldehydes to form Schiff bases.
Common reagents used in these reactions include organometallic reagents, reducing agents like lithium aluminum hydride, and various aldehydes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate is used in various scientific research applications, including:
Mécanisme D'action
The mechanism by which tert-butyl 2-(benzylamino)-2-oxoethylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes by forming stable complexes with them, thereby blocking their activity . It can also interact with proteins and other biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate can be compared with other similar compounds, such as tert-butyl N-hydroxycarbamate and tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. These compounds share similar protective group properties and reactivity but differ in their specific substituents and applications. The uniqueness of tert-butyl 2-(benzylamino)-2-oxoethylcarbamate lies in its specific structure, which allows for unique interactions and reactivity compared to other tert-butyl carbamates.
Similar Compounds
- Tert-butyl N-hydroxycarbamate
- Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates
- Tert-butyl benzoquinone
Propriétés
Numéro CAS |
19811-52-0 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
tert-butyl N-[2-(benzylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-10-12(17)15-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18) |
Clé InChI |
FWAKYMFQMUJGCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride](/img/structure/B8269684.png)


![6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine](/img/structure/B8269716.png)
![4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione](/img/structure/B8269722.png)








